

gamma-terpineol odor profile and organoleptic characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: gamma-Terpineol

CAS No.: 586-81-2

Cat. No.: S571124

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Chemical & Physical Properties

The table below summarizes the key identifiers and physical-chemical properties of **gamma-terpineol**.

| Property Type | Description / Value |
|---------------------|--|
| CAS Registry Number | 586-81-2 [1] [2] [3] |
| IUPAC Name | 1-methyl-4-propan-2-ylidenecyclohexan-1-ol [1] [2] |
| Molecular Formula | C ₁₀ H ₁₈ O [1] [2] [3] |
| Molecular Weight | 154.25 g/mol [1] [2] [3] |
| Boiling Point | 218-219 °C @ 760 mmHg [1] |
| Melting Point | 68-70 °C @ 760 mmHg [1] |
| Flash Point | ~88 °C (191 °F) [1] |
| LogP (est.) | 2.613 [1] [2] |
| Density (pred.) | 0.941 g/cm ³ [2] |

| Property Type | Description / Value |
|---------------------|---|
| Vapor Pressure | 0.027 mmHg @ 25°C (est.) [1] |
| Solubility in Water | Very slight; 260.1 mg/L @ 25°C (est.) [1] |
| Soluble In | Alcohol, ether, oils [1] [4] |

Odor Profile & Organoleptic Characteristics

The following table details the sensory characteristics of **gamma-terpineol**, which are crucial for fragrance formulation and sensory science.

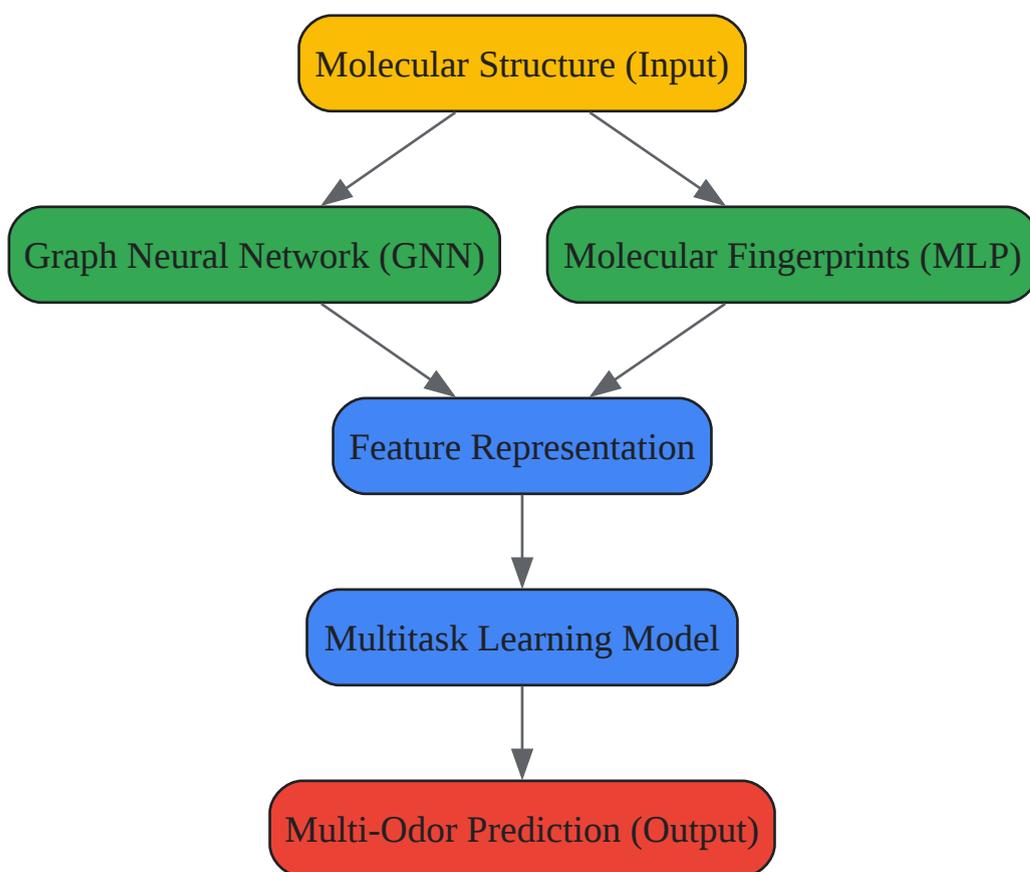
| Characteristic | Description |
|----------------------|--|
| Odor Type | Pine [1] [2] |
| Odor Description | At 100%, the odor is described as "terpineol lilac" [1] [2]. Its profile is a complex blend of floral, lilac-like notes layered over soft citrus, woody, and herbal undertones [5]. It is often noted as being more herbaceous and less sweet than its alpha-isomer [5] [4]. |
| Flavor Description | Information on pure gamma-terpineol flavor is limited. One source mentions a taste with "anise-like, slightly lime-tinged aspects" for terpineol isomers in general [4]. |
| Perceived Smoothness | In cannabis and vape formulations, it acts as a harmonizing agent, smoothing out the sharper edges of other terpenes like pinene or limonene, leading to a less astringent inhale [5]. |
| Detection Threshold | While specific data for gamma-terpineol is not available, the detection threshold for terpineol isomers in air is generally in the low parts-per-billion (ppb) range [5]. |
| Role in Blending | It functions as a "bridge" compound, connecting citrus, floral, and woody elements in a fragrance bouquet [5]. |

Methodologies for Odorant Research

While explicit protocols for **gamma-terpineol** were not found, recent scientific literature highlights advanced methodologies for linking molecular structure to odor perception, which are highly relevant for drug development professionals aiming to understand or modify a compound's sensory impact.

Computational Odor Prediction using Multitask Learning

A 2025 study by Iwata developed an interpretable multitask deep learning model to predict multiple odor categories from chemical structures simultaneously [6]. The workflow of this approach is summarized in the diagram below.



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Workflow for a multitask GNN model that predicts multiple odor attributes from a molecule's structure [6].

Key Experimental Components:

- **Model Architecture:** A hybrid model combining a **Graph Neural Network (GNN)** to process the molecular graph and a **Multilayer Perceptron (MLP)** to process expert-defined molecular fingerprints [6].
- **Dataset:** The model was trained on a curated dataset of molecules with known odor attributes, spanning 14 odor categories such as fruity, sweet, green, and floral [6].
- **Interpretability:** The use of **Integrated Gradients (IG)** allows for atom-level visualization, identifying which specific substructures (e.g., hydrogen-bond donors, aromatic rings) the model deems critical for a particular odor prediction. This aligns with known olfactory receptor interaction sites [6].

Data-Driven Correlation of Volatiles and Sensory Perception

Another 2025 study by Ge et al. provides a methodology for linking specific volatile compounds to sensory attributes in a complex food matrix (chicken bouillon), which can be adapted for pharmaceutical applications [7].

Key Experimental Components:

- **Chemical Analysis:** **Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry (SBSE-GC-MS)** was used for untargeted analysis of volatile compounds [7].
- **Sensory Evaluation:** A trained panel conducted **Quantitative Descriptive Analysis (QDA)** to score various sensory attributes like "roast odor" and "chicken odor" [7].
- **Statistical Modeling:** **Random Forest (RF)**, a machine learning algorithm, was employed to identify which volatile compounds were most strongly associated with specific odor attributes, creating predictive models [7].

Conclusion

In summary, while **gamma-terpineol's** basic chemical and organoleptic properties are well-documented, applying this knowledge in drug development to manage odor requires advanced techniques. The methodologies highlighted here, particularly the use of explainable AI and machine learning to decipher structure-odor relationships, represent the cutting edge of sensory science.

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To cite this document: Smolecule. [gamma-terpineol odor profile and organoleptic characteristics].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b571124#gamma-terpineol-odor-profile-and-organoleptic-characteristics>]

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